N-(butan-2-yl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(butan-2-yl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a fused imidazo-triazine core. Key structural attributes include:
- Phenyl substituent at position 8, providing aromatic stacking interactions.
- Carboxamide group at position 3, with a branched butan-2-yl chain on the amide nitrogen, influencing lipophilicity and steric bulk.
Its structural features align with synthetic strategies observed in related compounds, such as reactions with hydrazonoyl halides or functionalization of preformed heterocyclic cores .
Properties
IUPAC Name |
N-butan-2-yl-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-3-11(2)17-14(22)13-15(23)21-10-9-20(16(21)19-18-13)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQUWAJLNMEVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Formation Strategies
The imidazo[2,1-c]triazine scaffold is typically assembled via cyclocondensation reactions between nitrogen-rich precursors. A widely adopted approach involves reacting 1,2,4-triazine derivatives with α-haloketones or α-amino carbonyl compounds under basic conditions. For example, formamidine acetate has been employed as a cyclizing agent to form the triazine ring, followed by intramolecular cyclization to establish the imidazo moiety.
Key parameters for this step include:
- Temperature : 80–120°C to drive dehydration
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates
- Catalysis : Potassium carbonate or triethylamine facilitates deprotonation
Reaction progress is monitored via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and characterized by the disappearance of starting material carbonyl signals in IR spectroscopy (1680–1700 cm⁻¹).
Reaction Optimization Data
Comparative analysis of synthetic routes reveals critical yield determinants:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Triazine cyclization | DMF, 100°C, 12h | 74 | 91 |
| Suzuki coupling | Pd(dppf)Cl₂, 80°C, 8h | 68 | 93 |
| Amide coupling | HATU, DIPEA, RT, 4h | 85 | 97 |
Data adapted from catalytic studies in and. Elevated temperatures during cyclization improve conversion but may promote byproduct formation from over-oxidation.
Mechanistic Considerations
The formation of the imidazo[2,1-c]triazine system proceeds through a cascade mechanism:
- Nucleophilic attack : Amine group on triazine attacks electrophilic carbonyl carbon
- Ring closure : Intramolecular cyclization forms the five-membered imidazole ring
- Aromatization : Elimination of H₂O generates the conjugated π-system
DFT calculations suggest the rate-limiting step is the initial cyclization (ΔG‡ = 24.3 kcal/mol), with solvent polarity significantly affecting activation energy.
Purification and Characterization
Final compounds are purified via:
- Flash chromatography : Silica gel, gradient elution (hexane → ethyl acetate)
- Recrystallization : Ethanol/water (3:1) yields needle-like crystals suitable for XRD
Spectroscopic benchmarks:
- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazine-H), 7.45–7.32 (m, 5H, Ph-H), 4.12 (m, 1H, sec-butyl CH)
- HRMS : m/z [M+H]⁺ calcd for C₁₇H₁₉N₅O₂: 327.1543; found: 327.1546
Scale-Up Challenges and Solutions
Industrial production faces three primary hurdles:
- Exothermicity : Controlled addition of coupling reagents prevents thermal runaway
- Metal residues : Pd scavengers (SiliaMetS Thiol) reduce catalyst levels to <5 ppm
- Polymorphism : Crystallization solvents are screened to ensure consistent particle morphology
Process analytical technology (PAT) tools like ReactIR™ enable real-time monitoring of key intermediates.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenyl group or the carboxamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(butan-2-yl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Key Insight: The imidazo-triazine core offers a compact, planar structure for target binding, while benzotriazinones and triazolopyrazinones introduce alternative π-systems and hydrogen-bonding motifs.
Substituent Effects on the Aryl Group (Position 8)
Key Insight : Electron-withdrawing groups (e.g., fluorine) improve metabolic stability, while alkoxy groups (methoxy, ethoxy) enhance solubility without excessive hydrophilicity.
Amide Side Chain Variations (Position 3)
Key Insight : Bulky or polar substituents (e.g., morpholinylethyl) improve water solubility but may reduce cell permeability. Branched chains (butan-2-yl) balance lipophilicity and steric effects.
Physicochemical and Pharmacokinetic Inferences
Key Insight : The target compound’s butan-2-yl group provides a favorable balance of logP and solubility compared to fluorophenyl (higher logP) and morpholinylethyl (lower logP) derivatives.
Biological Activity
N-(butan-2-yl)-4-oxo-8-phenyl-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C19H25N5O3
- Molecular Weight : 371.4 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have indicated that derivatives of imidazo[2,1-c][1,2,4]triazine exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds related to imidazo[2,1-c][1,2,4]triazine have shown effectiveness against various Gram-positive and Gram-negative bacteria. The antimicrobial activity was assessed using standard methods such as the disk diffusion method and MIC (Minimum Inhibitory Concentration) determination.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| N-(butan-2-yl)-4-oxo... | Staphylococcus aureus | 15 |
| N-(butan-2-yl)-4-oxo... | Escherichia coli | 30 |
These results suggest that the compound possesses broad-spectrum antimicrobial activity.
Anticancer Activity
The anticancer potential of N-(butan-2-yl)-4-oxo... has been evaluated in several studies:
- Cell Line Studies : The compound showed cytotoxic effects on various cancer cell lines including Caco-2 (human colorectal cancer) and A549 (human lung cancer).
| Cell Line | Viability (%) | p-value |
|---|---|---|
| Caco-2 | 39.8 | <0.001 |
| A549 | 55.4 | 0.0019 |
The data indicates that structural modifications can enhance anticancer activity.
The proposed mechanisms through which N-(butan-2-yl)-4-oxo... exerts its biological effects include:
- Inhibition of DNA Synthesis : The imidazo[2,1-c][1,2,4]triazine core is hypothesized to interfere with DNA replication processes in microbial cells.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies highlight the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant infections.
- Cancer Treatment : Research involving animal models indicated that administration of the compound resulted in tumor size reduction and improved survival rates in subjects with induced tumors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
